2,6-Di(propan-2-yl)anthracene
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Overview
Description
2,6-Di(propan-2-yl)anthracene is an organic compound belonging to the anthracene family, characterized by the presence of two isopropyl groups attached to the 2 and 6 positions of the anthracene core. Anthracene derivatives are known for their unique photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(propan-2-yl)anthracene typically involves Friedel-Crafts alkylation reactions. One common method is the reaction of anthracene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid over-alkylation .
Industrial Production Methods
Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Di(propan-2-yl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it to dihydroanthracene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups at specific positions on the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated and nitrated anthracene derivatives.
Scientific Research Applications
2,6-Di(propan-2-yl)anthracene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Mechanism of Action
The mechanism of action of 2,6-Di(propan-2-yl)anthracene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence the compound’s photophysical properties, making it useful in applications such as fluorescence imaging and optoelectronics .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in OLEDs.
2,6-Diphenylanthracene: Exhibits high hole mobility and is used in organic semiconductors.
2,6-Di(1H-imidazol-1-yl)anthracene: Utilized in supramolecular architectures for photochemical transformations
Uniqueness
2,6-Di(propan-2-yl)anthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Its isopropyl groups enhance solubility and stability, making it suitable for various applications in materials science and optoelectronics .
Properties
IUPAC Name |
2,6-di(propan-2-yl)anthracene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22/c1-13(2)15-5-7-17-12-20-10-16(14(3)4)6-8-18(20)11-19(17)9-15/h5-14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVFNKGUYCVYBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732166 |
Source
|
Record name | 2,6-Di(propan-2-yl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138249-37-3 |
Source
|
Record name | 2,6-Di(propan-2-yl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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